

1-Chloroeicosane chemical and physical properties

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Compound of Interest

Compound Name: 1-Chloroeicosane

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An In-depth Technical Guide to **1-Chloroeicosane**: Properties, Synthesis, and Applications

Introduction

1-Chloroeicosane ($C_{20}H_{41}Cl$) is a long-chain saturated alkyl halide. As a member of the chloroalkane family, its chemical behavior is characterized by the presence of a terminal chlorine atom, which imparts a degree of polarity and reactivity to the otherwise nonpolar twenty-carbon alkyl chain. This bifunctional nature—a reactive site coupled with a significant hydrophobic tail—makes **1-chloroeicosane** and similar long-chain haloalkanes valuable intermediates in organic synthesis. For researchers in materials science and drug development, such molecules serve as essential building blocks for constructing complex structures where lipophilicity, molecular self-assembly, and controlled functionalization are critical design parameters. This guide provides a comprehensive overview of the core chemical and physical properties of **1-chloroeicosane**, its spectroscopic signature, a validated synthetic pathway, and its potential applications for scientific professionals.

Chemical Identity and Structure

1-Chloroeicosane is unequivocally identified by its unique chemical descriptors. These identifiers are crucial for database searches, regulatory compliance, and accurate procurement.

- IUPAC Name: **1-chloroeicosane**[\[1\]](#)[\[2\]](#)
- Synonyms: 1-Chloroicosane, Eicosyl chloride[\[1\]](#)[\[2\]](#)

- CAS Number: 42217-02-7[\[1\]](#)[\[3\]](#)
- Molecular Formula: C₂₀H₄₁Cl[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 316.99 g/mol [\[1\]](#)[\[2\]](#)
- Chemical Structure:
- Canonical SMILES: CCCCCCCCCCCCCCCCCCCCCCl[\[2\]](#)[\[6\]](#)
- InChI Key: AFGNVSCTEXUEJE-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

The physical properties of **1-chloroeicosane** are dominated by its long, nonpolar alkyl chain, resulting in a waxy, solid compound with low solubility in polar solvents. The data presented below combines experimentally derived values with well-regarded computational predictions where experimental data is unavailable.

Property	Value	Unit	Source / Comments
Physical Form	Solid	-	
Melting Point (T _{fus})	345.08 (38.08 °C)	K	[7] (Joback Method Prediction)
Boiling Point (T _b)	694.43 (421.43 °C)	K	[7] (Joback Method Prediction)
Enthalpy of Vaporization (Δ _{avap} H°)	78.30	kJ/mol	[7][8] (at 582.5 K)
Solubility in Water	Log10WS: -8.35	mol/L	[7][9] (Crippen Method Prediction)
Octanol/Water Partition Coefficient (logP)	8.267	-	[7][9] (Crippen Method Prediction)
Purity	Typically ≥96-98%	%	[5] (As supplied commercially)

Spectroscopic Profile: The Signature of 1-Chloroeicosane

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The key spectral features for **1-chloroeicosane** are outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

- Molecular Ion (M⁺): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: m/z 316 and m/z 318.[10]

- Fragmentation Pattern: A characteristic fragmentation pattern for long-chain alkyl halides involves the loss of HCl (m/z 36.5) and successive losses of alkyl fragments. The spectrum is typically dominated by a series of hydrocarbon cluster ions separated by 14 amu (CH_2).
[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

- C-H Stretching: Strong absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ region, characteristic of the C-H stretching vibrations of the methylene (CH_2) and methyl (CH_3) groups in the long alkyl chain.
[\[2\]](#)[\[4\]](#)
- C-H Bending: Absorptions around 1465 cm^{-1} and 1375 cm^{-1} corresponding to the scissoring and bending vibrations of the CH_2 and CH_3 groups.
- C-Cl Stretching: A moderate to strong absorption in the $650\text{-}750\text{ cm}^{-1}$ region, indicative of the C-Cl bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

- ^1H NMR:
 - $\delta \sim 3.5\text{ ppm}$: A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom ($-\text{CH}_2\text{-Cl}$). The triplet splitting pattern arises from coupling to the adjacent CH_2 group.[\[2\]](#)
 - $\delta \sim 1.2\text{-}1.8\text{ ppm}$: A large, complex multiplet representing the protons of the numerous methylene groups in the long alkyl chain.[\[2\]](#)
 - $\delta \sim 0.9\text{ ppm}$: A triplet corresponding to the three protons of the terminal methyl group ($-\text{CH}_3$).
- ^{13}C NMR:
 - $\delta \sim 45\text{ ppm}$: A signal for the carbon atom directly bonded to chlorine ($-\text{CH}_2\text{-Cl}$).

- $\delta \sim 14$ -35 ppm: A series of signals corresponding to the carbons of the long alkyl chain.[2]
- $\delta \sim 14$ ppm: A distinct signal for the terminal methyl carbon.

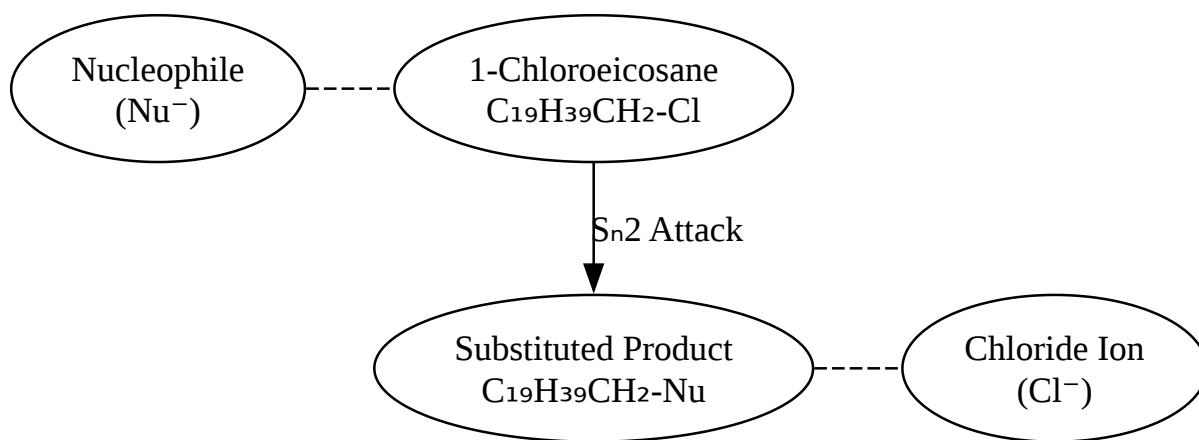
Reactivity and Synthesis

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **1-chloroeicosane** is nucleophilic substitution (S_N2) at the terminal carbon.[11] The chlorine atom is a competent leaving group, allowing for its displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of the 20-carbon hydrophobic tail onto other molecules.[11]

Common transformations include:

- Synthesis of Ethers: Reaction with alkoxides (RO^-) via the Williamson ether synthesis.
- Synthesis of Amines: Reaction with ammonia or primary/secondary amines.
- Synthesis of Thioethers: Reaction with thiolates (RS^-).
- Synthesis of Esters: Reaction with carboxylate salts ($RCOO^-$).



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Experimental Protocol: Synthesis from 1-Eicosanol

A reliable and common method for preparing **1-chloroeicosane** is the chlorination of the corresponding primary alcohol, 1-eicosanol, using thionyl chloride (SOCl_2). This method is advantageous because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, simplifying purification.[\[11\]](#)

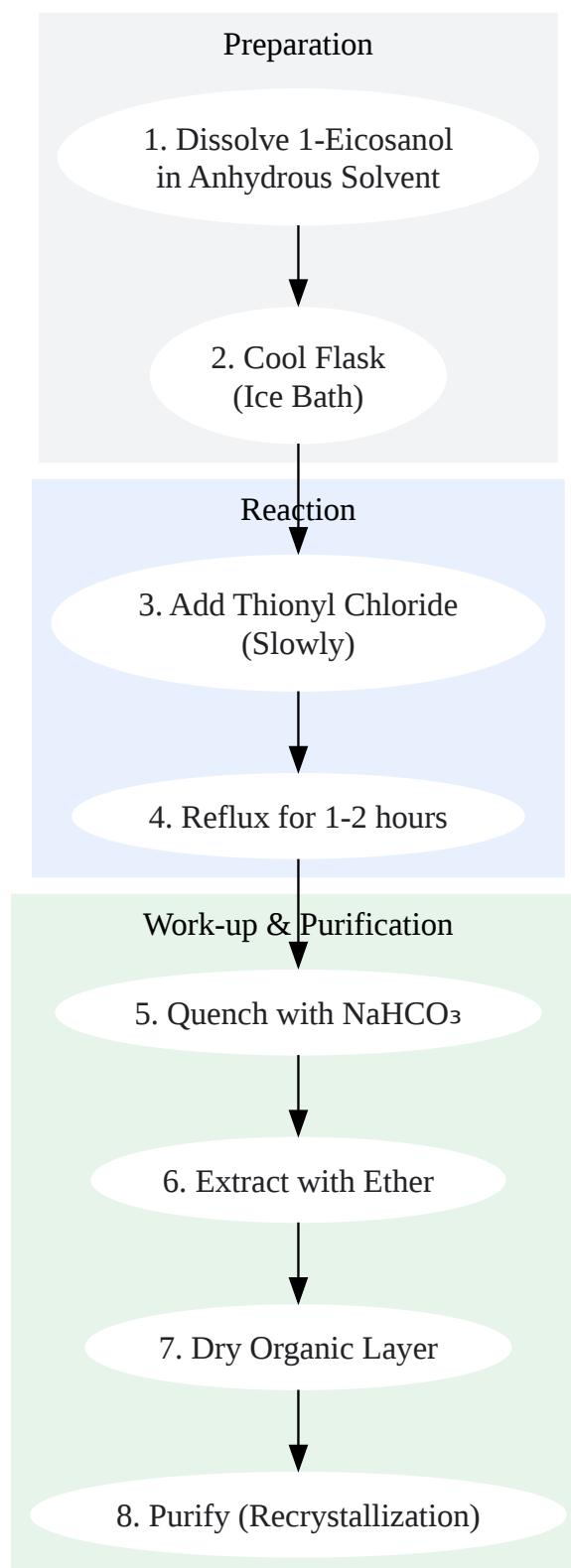
Materials and Reagents:

- 1-Eicosanol ($\text{C}_{20}\text{H}_{42}\text{O}$)
- Thionyl chloride (SOCl_2)
- Pyridine (optional, as a base to neutralize HCl)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Step-by-Step Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- **Dissolution:** Dissolve 1-eicosanol in a minimal amount of anhydrous solvent (e.g., diethyl ether) in the flask.
- **Reagent Addition:** Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath during addition is recommended. A small amount of pyridine can be added to catalyze the reaction and scavenge the HCl produced.
- **Reaction:** After the addition is complete, gently heat the mixture to reflux for 1-2 hours or until the reaction is complete (monitored by TLC).

- Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and HCl.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
- Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure **1-chloroeicosane**.



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Applications in Research and Drug Development

While **1-chloroeicosane** itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant in medicinal chemistry and drug delivery. The incorporation of chlorine into drug candidates is a well-established strategy to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and membrane permeability.[12][13][14]

- Synthetic Handle for Lipophilic Moieties: The primary application of **1-chloroeicosane** is as a precursor for attaching long, hydrophobic alkyl chains.[11] In drug development, increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes or interact with hydrophobic binding pockets in target proteins.
- Drug Delivery Systems: Long-chain alkyl derivatives are fundamental to the construction of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs). [11] The eicosanyl chain can serve as a hydrophobic anchor, helping to encapsulate and deliver therapeutic agents.
- Pro-drug Synthesis: The chloro group can be replaced by a linker attached to a parent drug, forming a pro-drug. The long alkyl chain can aid in formulation or targeting, with the active drug being released upon cleavage of the linker *in vivo*.

Safety and Handling

As a chemical intermediate, **1-chloroeicosane** requires careful handling in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[16]
 - H315: Causes skin irritation.[16]
 - H319: Causes serious eye irritation.[16]
 - H335: May cause respiratory irritation.[16]
- GHS Pictogram: GHS07 (Exclamation mark)

- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17][18]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]
 - Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[15][16][18]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong bases.[15]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15][16]

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